1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol
Description
1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol is a mid-sized organic molecule featuring a methoxyphenylmethoxy group, a hydroxyl group at position 3, and a branched alkene at position 5 of a seven-carbon chain. Its ether and alcohol functionalities enable hydrogen bonding and polar interactions, which influence solubility, crystallization, and intermolecular reactivity .
Properties
CAS No. |
652986-92-0 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol |
InChI |
InChI=1S/C16H24O3/c1-4-13(2)11-15(17)9-10-19-12-14-5-7-16(18-3)8-6-14/h4-8,15,17H,9-12H2,1-3H3 |
InChI Key |
WVFGSODINBSKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(CCOCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in backbone length, substituent placement, and functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and reactivity.
Analog 1: 1-[(4-Methoxyphenyl)methoxy]pentadec-6-yn-5-ol (Compound 9)
- Structure : 15-carbon chain with a terminal alkyne (C6≡C5) and hydroxyl at C3.
- Synthesis : Prepared via n-BuLi-mediated coupling in THF (50.6% yield) .
- Key Differences: Longer carbon chain (C15 vs. C7) increases hydrophobicity, reducing aqueous solubility. Hydroxyl placement at C5 (vs. C3) alters hydrogen-bonding patterns and steric effects.
Analog 2: 1-[(4-Methoxyphenyl)methoxy]pentadec-14-yn-5-ol (Compound 11)
- Structure : Similar to Compound 9 but with alkyne at C13.
- Synthesis : Sodium hydride-catalyzed reaction in mineral oil (13.82 mmol yield) .
- Key Differences :
- Distal alkyne placement minimizes electronic effects on the hydroxyl group.
- Increased chain flexibility compared to Compound 9 due to terminal alkyne position.
Analog 3: 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318)
- Structure : Ketone at C3, phenyl group at C1, and hydroxyphenyl at C5.
- Key Differences: Ketone (C=O) replaces the hydroxyl, reducing hydrogen-bond donor capacity but increasing electrophilicity.
Analog 4: 4-Ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Structure: Triazole-thiol core with methoxyphenoxyethyl and ethyl substituents.
- Key Differences :
Data Table: Comparative Properties
Research Findings and Discussion
Impact of Backbone Length and Unsaturation
- The target compound’s shorter chain (C7) and internal alkene balance flexibility and rigidity, favoring moderate solubility in polar solvents. In contrast, C15 analogs (Compounds 9 and 11) exhibit higher logP values, making them suitable for lipid membrane studies .
- The alkene in the target compound allows for [2+2] cycloadditions or epoxidation, whereas alkynes in analogs enable Cu-catalyzed azide-alkyne cycloadditions (CuAAC) .
Functional Group Effects
- The hydroxyl group in the target compound enhances crystallinity via O-H···O hydrogen bonds, as seen in Etter’s graph-set analysis . In contrast, the ketone in FDB011318 disrupts H-bond networks but stabilizes via aryl stacking .
- The triazole-thiol analog’s sulfur group confers redox activity, useful in drug design (e.g., protease inhibition) .
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